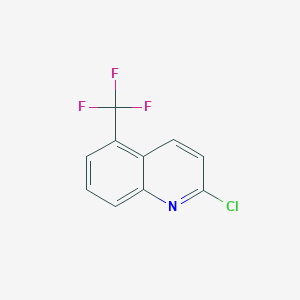
2-Chloro-5-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group and a chlorine atom into the quinoline ring. One common method is the cyclization of appropriate precursors, followed by halogenation and trifluoromethylation reactions. For example, starting from 2-chloroquinoline, a trifluoromethylation reaction can be carried out using reagents such as sodium trifluoromethanesulfonate and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for large-scale production.
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The trifluoromethyl group can participate in Suzuki-Miyaura or Heck coupling reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
科学研究应用
2-Chloro-5-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials for liquid crystals.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinoline
Comparison
Compared to 2-Chloro-4-(trifluoromethyl)quinoline, 2-Chloro-5-(trifluoromethyl)quinoline has the trifluoromethyl group positioned at the 5th position of the quinoline ring, which may influence its reactivity and biological activity. The presence of the chlorine atom at the 2nd position in both compounds allows for similar nucleophilic substitution reactions, but the different positions of the trifluoromethyl group can lead to variations in their chemical and biological properties .
生物活性
2-Chloro-5-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial, antimalarial, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C₇H₄ClF₃N
- Molecular Weight : 201.56 g/mol
- Structure : The compound features a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the quinoline ring, which enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented in several studies.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Antimalarial Activity
The antimalarial potential of this compound has also been explored. A study focusing on quinoline derivatives reported that this compound showed significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.
Table 2: Antimalarial Activity Against Plasmodium falciparum
| Compound | Strain Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Chloroquine-sensitive (3D7) | 15 | |
| Chloroquine-resistant (FCR-3) | 30 |
The IC50 values indicate that the compound is effective in inhibiting the growth of malaria parasites, suggesting its potential as a lead compound for further drug development.
Anticancer Activity
In addition to its antimicrobial and antimalarial properties, this compound has shown promising anticancer activity. Studies have demonstrated selective cytotoxicity against various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
The selective cytotoxicity towards MDA-MB-468 cells indicates that this compound may target specific molecular pathways involved in cancer progression.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve oxidative stress induction and disruption of cellular membranes, particularly in the context of its antimalarial activity .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
- Antimalarial Research : In a comparative study on antimalarial compounds, researchers found that derivatives with trifluoromethyl substitutions exhibited enhanced activity against drug-resistant strains of malaria compared to traditional treatments like chloroquine .
属性
CAS 编号 |
886761-95-1 |
|---|---|
分子式 |
C10H5ClF3N |
分子量 |
231.60 g/mol |
IUPAC 名称 |
2-chloro-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-5-4-6-7(10(12,13)14)2-1-3-8(6)15-9/h1-5H |
InChI 键 |
USMIVUFFALWLMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















